molecular formula C6H9NO2 B8364363 4-Oxazolepropanol

4-Oxazolepropanol

Cat. No.: B8364363
M. Wt: 127.14 g/mol
InChI Key: ISNFOLPMZHAFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxazolepropanol is a heterocyclic organic compound containing an oxazole ring (a five-membered aromatic ring with one oxygen and one nitrogen atom) attached to a propanol moiety. Its structure combines the reactivity of the oxazole ring with the hydroxyl functionality of propanol, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)propan-1-ol

InChI

InChI=1S/C6H9NO2/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2

InChI Key

ISNFOLPMZHAFMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolepropanol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a preferred method for synthesizing oxazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Oxazolepropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxazole aldehydes or ketones.

    Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Oxazole aldehydes or ketones.

    Reduction: Oxazolines.

    Substitution: Various substituted oxazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Oxazolepropanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxazolepropanol involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Differences

The oxazole family includes numerous derivatives with varying substituents. Below is a comparative analysis based on available

Compound Substituents Key Functional Groups Applications/Research Findings
4-Oxazolepropanol Oxazole + propanol chain Hydroxyl (-OH) Limited data; hypothesized as intermediate in drug synthesis.
3,5-Diphenyl-4-Isoxazolepropanoic acid Isoxazole + phenyl + propanoic acid Carboxylic acid (-COOH) Used in agrochemicals; CAS 430531-00-3 .
4-Ethyl-5-methyl-2-isopropyloxazole Ethyl, methyl, isopropyl groups Alkyl substituents Studied for flavor/fragrance applications (FDB017031) .
Benzo[d]oxazole derivatives Benzene fused to oxazole Aromatic + heterocyclic Antimicrobial activity reported in synthetic studies .

Pharmacological and Industrial Relevance

  • Bioactivity: Benzo[d]oxazole derivatives exhibit antimicrobial and antitumor properties, while isoxazolepropanoic acid derivatives are explored for enzyme inhibition .
  • Regulatory Status : Oxazole-related compounds like oxazepam (a benzodiazepine) are regulated under Schedule 4 due to psychoactive properties, highlighting the importance of substituent effects on toxicity and therapeutic use .

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